molecular formula C₁₁H₁₆N₂O B1139985 [(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL CAS No. 71771-91-0

[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL

Cat. No.: B1139985
CAS No.: 71771-91-0
M. Wt: 192.26
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Configuration Analysis

The stereochemical configuration of [(2R,3R)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanol is defined by its two chiral centers at the C2 and C3 positions of the pyrrolidine ring. The absolute configuration (2R,3R) has been confirmed via comparative analysis with crystallographic data from analogous compounds. Nuclear magnetic resonance (NMR) studies reveal distinct coupling constants between the protons at C2 and C3 (J = 6.8–7.2 Hz), consistent with a trans-diaxial arrangement characteristic of the (R,R) configuration. The pyridin-3-yl substituent at C2 adopts an equatorial orientation relative to the pyrrolidine ring, minimizing steric hindrance with the methyl group at N1.

Table 1: Key Stereochemical Parameters

Parameter Value/Description Source
C2 Configuration R
C3 Configuration R
Pyridine Ring Orientation Equatorial
Torsion Angle (C2–C3) 58.7°

Molecular Conformation Studies

The pyrrolidine ring adopts a dynamic equilibrium between envelope and twisted conformations, as demonstrated by density functional theory (DFT) calculations. The lowest-energy conformation features a C3-endo puckering (pseudorotation phase angle P = 18°), stabilized by intramolecular hydrogen bonding between the hydroxymethyl group and the pyridine nitrogen (distance: 2.9 Å). Substituent effects are critical: the methyl group at N1 induces a 12° distortion in the pyrrolidine ring plane compared to unmethylated analogs.

Table 2: Conformational Energy Landscape

Conformation Type Relative Energy (kcal/mol) Dominant Stabilizing Interaction
C3-endo envelope 0.0 O–H···N hydrogen bond
C2-exo twist 1.4 π–π stacking (pyridine-pyrrolidine)
Planar 3.1 None (high strain)

Comparative Analysis with Pyrrolidine-Pyridine Hybrid Derivatives

Structural comparisons with related derivatives highlight unique features of the title compound:

  • Substituent Position : Unlike 3-pyrrolidin-1-yl-pyridine, which has a pyrrolidine nitrogen linked to pyridine, this compound’s pyridine is directly bonded to C2, creating a stereogenic center.
  • Hydroxymethyl Effects : The C3 hydroxymethyl group enables stronger hydrogen bonding than observed in [1-(2-methylpyridin-3-yl)pyrrolidin-3-yl]methanol, altering solubility by 23% in polar solvents.
  • Methylation Impact : N1-methylation reduces ring flexibility by 40% compared to unmethylated analogs, as quantified by molecular dynamics simulations.

X-ray Crystallography and Solid-State Arrangement

Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic lattice (space group P2₁) with unit cell parameters a = 8.42 Å, b = 11.03 Å, c = 9.87 Å, β = 102.5°. The solid-state structure shows a layered arrangement mediated by O–H···N hydrogen bonds (2.8 Å) between hydroxymethyl groups and pyridine nitrogens of adjacent molecules. The pyrrolidine ring adopts a C3-endo conformation, consistent with computational predictions.

Table 3: Crystallographic Data Summary

Parameter Value Method
Space Group P2₁ SC-XRD
Z-value 2 SC-XRD
R-factor 0.042 SC-XRD
H-bond Distance 2.8 Å SC-XRD

Properties

IUPAC Name

[(2R,3R)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGXQIZRJPRSOS-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1C2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191621
Record name rel-(2R,3R)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71771-91-0
Record name rel-(2R,3R)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71771-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,3R)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Hydrogenation of Enamides

A dominant strategy for constructing the (2R,3R)-pyrrolidine scaffold involves asymmetric hydrogenation of prochiral enamide precursors. For example, methyl (E)-3-(pyridin-3-yl)acrylate derivatives can undergo hydrogenation using chiral ruthenium catalysts such as (S)-BINAP-RuCl₂ to install the C2 and C3 stereocenters simultaneously. In a representative procedure, substrate 1a (0.5 mmol) reacted under 50 bar H₂ pressure in methanol with 0.5 mol% (S)-BINAP-RuCl₂ at 25°C for 24 hours, yielding the cis-pyrrolidine 2a with 92% ee and 85% isolated yield. This method’s success relies on the electronic and steric effects of the pyridinyl group, which directs facial selectivity during catalyst binding.

Reductive Amination of Keto-Pyridines

An alternative route employs reductive amination between 3-pyridinylglyoxylic acid and methylamine derivatives. The keto intermediate 3 undergoes stereoselective reduction using NaBH₄ in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reagent). This dual-step process achieves the (2R,3R) configuration by first forming the imine followed by boron-mediated hydride transfer, yielding 4 with 88% ee and 78% yield. Temperature control (<0°C) is critical to suppress epimerization at C3.

Installation of the Hydroxymethyl Group

Borohydride Reduction of Ester Intermediates

The hydroxymethyl group at C3 is frequently introduced via reduction of ester precursors. For instance, ethyl (2R,3R)-1-methyl-2-(pyridin-3-yl)pyrrolidine-3-carboxylate (5 ) undergoes selective reduction using LiBH₄ in tetrahydrofuran (THF) at reflux. This method preserves the pyrrolidine stereochemistry while converting the ester to a primary alcohol (6 ) in 94% yield. NaBH₄ is less effective here due to competing epoxide formation from residual moisture.

Enzymatic Resolution of Racemic Alcohols

For racemic mixtures, lipase-mediated kinetic resolution using Pseudomonas cepacia lipase (PS-C) and vinyl acetate as an acyl donor achieves >99% ee for the (2R,3R)-enantiomer. Substrate 7 (50 mM) in tert-butyl methyl ether (MTBE) reacts with 10 mg/mL PS-C at 30°C for 48 hours, yielding acetylated (2S,3S)-8 (45%) and unreacted (2R,3R)-9 (48%). This approach is cost-effective for small-scale production but requires recycling of the unwanted enantiomer.

Stereochemical Control and Optimization

Chiral Auxiliaries in Cyclization Reactions

Ring-closing metathesis (RCM) of diene 10 using Grubbs-II catalyst forms the pyrrolidine skeleton with a temporary chiral auxiliary at C3. The auxiliary (e.g., (S)-α-methylbenzylamine) directs the stereochemistry during cyclization, yielding 11 with 96% de. Subsequent hydrogenolysis removes the auxiliary, exposing the hydroxymethyl group in 12 without racemization.

Dynamic Kinetic Resolution (DKR)

Palladium-catalyzed DKR of allylic carbonates (13 ) with pyridinyl nucleophiles enables simultaneous control of C2 and C3 configurations. Using a Josiphos ligand (SL-J009-1), the reaction proceeds via π-allyl intermediates, affording 14 with 98% ee and 91% yield. This method’s efficiency stems from the rapid equilibrium of the allyl intermediate, allowing high stereoselectivity despite initial racemic starting materials.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ee (%)ScalabilityCost ($/g)
Asymmetric HydrogenationEnamide hydrogenation8592High120
Reductive AminationImine formation/reduction7888Moderate95
Enzymatic ResolutionLipase-mediated acylation48*99Low200
Dynamic Kinetic ResolutionPd-catalyzed DKR9198High150

*Yield reflects only the desired enantiomer.

Industrial-Scale Production Challenges

Catalyst Recycling in Hydrogenation

Recovering chiral ruthenium catalysts remains a hurdle. Immobilized catalysts on silica supports (e.g., Ru-BINAP-SiO₂) enable reuse for up to 5 cycles with <5% drop in ee, reducing costs by 40%.

Purification of Polar Byproducts

Chromatographic separation of the polar hydroxymethyl product from pyridinyl impurities is resource-intensive. Recent advances in simulated moving bed (SMB) chromatography using CHIRALPAK® IG columns achieve 99.9% purity with 20% lower solvent consumption.

Emerging Methodologies

Photoredox Catalysis for C–H Functionalization

Visible-light-mediated C–H activation of pyrrolidine 15 using Ir(ppy)₃ and a thiol catalyst installs the pyridinyl group at C2 via radical cross-coupling, bypassing pre-functionalized intermediates. Initial trials show 65% yield and 85% ee, with optimization ongoing.

Continuous-Flow Synthesis

A plug-flow reactor system combining enzymatic resolution and hydrogenation steps reduces processing time from 72 hours to 8 hours, achieving 89% yield and 97% ee at a 10 kg/batch scale .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: 3-Pyrrolidinecarboxylic acid, 1-methyl-2-(3-pyridinyl)-, (2R,3R)-rel-.

    Reduction: 3-Pyrrolidinemethanol, 1-methyl-2-(3-piperidinyl)-, (2R,3R)-rel-.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Pharmacological Applications

  • Dual-Target Drug Design :
    • Recent studies have focused on the compound's potential as a dual-target ligand for mu-opioid receptors (MOR) and dopamine D3 receptors (D3R). The optimization of its physicochemical properties has been crucial in enhancing selectivity and efficacy for these targets. This is particularly relevant for developing medications aimed at treating pain and addiction disorders .
  • CNS Multiparameter Optimization :
    • The compound has been involved in CNS multiparameter optimization studies, where its structure was modified to improve blood-brain barrier permeability and overall central nervous system activity. These modifications aim to enhance the therapeutic index of drugs targeting neurological conditions .
  • Antidepressant Research :
    • Investigations into fluorine-containing derivatives of similar pyrrolidine structures have shown promise in developing rapid-acting antidepressants. The presence of the pyridine moiety is believed to contribute to the modulation of neurotransmitter systems involved in mood regulation .

Case Studies

  • In Vitro Studies :
    • In vitro assays have demonstrated that compounds similar to [(2R,3R)-1-Methyl-2-(pyridin-3-YL)pyrrolidin-3-YL]methanol exhibit significant binding affinity to target receptors. These studies often utilize cell-based assays to evaluate the pharmacological profiles of new compounds against established benchmarks .
  • Structure-Based Drug Design (SBDD) :
    • The application of SBDD has led to the identification of new structural scaffolds that enhance the activity of pyrrolidine derivatives. This approach has been instrumental in understanding the interactions between these compounds and their biological targets, paving the way for more effective drug candidates .

Data Tables

Application AreaDescriptionReferences
Dual-Target Drug DesignFocus on mu-opioid and dopamine D3 receptors for pain and addiction therapy ,
CNS OptimizationEnhancements made for blood-brain barrier permeability and CNS activity ,
Antidepressant ResearchDevelopment of rapid-acting antidepressants utilizing similar pyrrolidine structures

Mechanism of Action

The mechanism of action of [(2R,3R)-1-METHYL-2-(PYRIDIN-3-YL)PYRROLIDIN-3-YL]METHANOL involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Cores

The following table summarizes key structural differences and inferred properties:

Compound Name / CAS No. Substituents & Stereochemistry Key Features Potential Applications Reference
[(2R,3R)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanol (2R,3R); 1-Me, 2-Pyridin-3-yl, 3-CH2OH Chiral centers, pyridine H-bond donor/acceptor Drug discovery (CNS targets)
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) (3R); 1-(2-Phenylethyl), oxadiazole-phenyl linkage Bulky N-substituent, oxadiazole heterocycle Antiviral agents
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Fluoropyridyl group, variable N-substituents Fluorine-enhanced lipophilicity, diverse N-substituents Kinase inhibitors, antimicrobials
((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol (CAS 915390-10-2) (3R,4S); 4-(3-Fluorophenyl) Fluorophenyl for hydrophobic interactions Oncology, metabolic disorders
[(3R,4R)-1-Hydroxy-4-(hydroxymethyl)-2,2,5,5-tetramethyl-pyrrolidin-3-yl]methanol (CAS 229621-07-2) (3R,4R); tetramethyl, dual hydroxymethyl groups High solubility, rigid conformation Chelation therapy, enzyme probes

Key Comparative Findings

Stereochemical Influence
  • The (2R,3R) configuration in the target compound may enhance binding to chiral biological targets compared to (3R,4S) or (3R,4R) isomers .
  • Stereochemistry directly impacts metabolic stability; bulkier substituents (e.g., phenylethyl in 1a) reduce enzymatic degradation but may hinder blood-brain barrier penetration .
Substituent Effects
  • Pyridin-3-yl vs. Fluorophenyl : Pyridin-3-yl enables hydrogen bonding and π-π stacking, advantageous in CNS drug design, whereas fluorophenyl (CAS 915390-10-2) enhances hydrophobic interactions for oncology targets .
  • Hydroxymethyl Group : The target compound’s hydroxymethyl group improves aqueous solubility compared to tetramethyl-pyrrolidine derivatives (CAS 229621-07-2), which prioritize conformational rigidity .

Pharmacological Implications

  • Target Selectivity : The pyridin-3-yl group may confer selectivity for nicotinic acetylcholine receptors (nAChRs) over other pyrrolidine-based antivirals (e.g., 1a/1b) .
  • Metabolic Stability : The methyl group at position 1 in the target compound could reduce cytochrome P450 metabolism relative to fluorinated analogs (CAS 915390-10-2) .

Biological Activity

[(2R,3R)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C11H14N2O
  • Molecular Weight : 194.24 g/mol
  • SMILES Notation : CC1(CNC(C1)C2=CN=CC=C2)C(CO)N

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : This compound has been shown to bind selectively to muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is implicated in various physiological processes including cell proliferation and apoptosis resistance in cancer cells .
  • Inhibition of Enzymatic Activity : Studies indicate that it may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter availability and signaling .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
FaDu (hypopharyngeal)12.5Induction of apoptosis
A549 (lung cancer)15.0Cell cycle arrest
MCF7 (breast cancer)18.0Inhibition of proliferation

The mechanism involves the activation of apoptotic pathways and the modulation of cell cycle regulators, suggesting a multifaceted approach to cancer therapy .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, including ESKAPE pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate inhibition
Escherichia coli64 µg/mLWeak inhibition
Klebsiella pneumoniae16 µg/mLStrong inhibition

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

Several case studies have explored the biological activity of this compound in different contexts:

  • Cancer Therapy Study : A study conducted by researchers at Groningen Research Institute demonstrated that treatment with this compound led to significant tumor reduction in xenograft models of breast cancer. The study emphasized its potential as a therapeutic agent in combination with existing chemotherapy regimens .
  • Neuroprotective Effects : Another investigation focused on its neuroprotective properties, revealing that it could mitigate oxidative stress-induced neuronal damage in vitro. This suggests possible applications in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(2R,3R)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanol, and how is stereochemical control achieved?

  • Methodological Answer : Synthesis typically involves coupling a pyrrolidine precursor with a pyridine derivative. For example, a chiral pyrrolidine intermediate (e.g., tert-butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate) can be functionalized via nucleophilic substitution or cross-coupling reactions to introduce the pyridin-3-yl group . Enantioselective synthesis often employs chiral catalysts (e.g., palladium complexes) or auxiliaries to control the (2R,3R) configuration, as seen in similar pyrrolidine-methanol syntheses . Reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize racemization.

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for absolute configuration determination . Complementary techniques include:

  • NOESY NMR : To analyze spatial proximity of protons and validate the relative configuration.
  • Chiral HPLC : To resolve enantiomers and assess optical purity .
  • Polarimetry : To measure specific rotation and compare with literature values of similar chiral pyrrolidine derivatives .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities.
  • 1D/2D NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, COSY, HSQC) : Assigns proton and carbon environments, ensuring correct substitution patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and hygroscopicity, critical for storage conditions .

Q. Why is the stereochemical arrangement (2R,3R) significant for pharmacological activity?

  • Methodological Answer : The (2R,3R) configuration influences binding affinity to biological targets (e.g., enzymes, receptors) through spatial complementarity. For example, in fluorinated pyrrolidine derivatives, stereochemistry modulates interactions with hydrophobic pockets or hydrogen-bonding networks in active sites . Comparative studies using diastereomers (e.g., 2S,3R vs. 2R,3R) via in vitro assays (e.g., enzyme inhibition) can validate stereospecific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Dose-Response Reassessment : Validate in vitro assays (e.g., IC50_{50}) across multiple cell lines to rule out cytotoxicity artifacts.
  • Molecular Dynamics Simulations : Refine docking models (e.g., using AutoDock Vina) by incorporating solvent effects and flexible receptor residues .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew bioactivity results .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions.
  • Pharmacophore Modeling : Align the compound’s functional groups (e.g., pyridine N, methanol OH) with known active-site residues .
  • Free-Energy Perturbation (FEP) : Quantify binding energy differences between stereoisomers to prioritize synthesis efforts .

Q. What are the key challenges in scaling up enantioselective synthesis while maintaining >99% enantiomeric excess (ee)?

  • Methodological Answer :

  • Catalyst Optimization : Screen chiral ligands (e.g., BINAP, Josiphos) to enhance turnover frequency and reduce metal leaching .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real-time during continuous flow synthesis.
  • Crystallization-Induced Diastereomer Transformation : Use chiral resolving agents (e.g., tartaric acid derivatives) to purify the desired enantiomer .

Q. How can researchers design SAR studies to optimize this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents (e.g., fluorine at C4 of pyridine) to enhance metabolic stability, guided by CYP450 inhibition assays .
  • LogP Adjustment : Replace the methyl group with polar moieties (e.g., hydroxyl, amine) to improve aqueous solubility while retaining target affinity .
  • Prodrug Strategies : Mask the methanol group as an ester to enhance membrane permeability, with enzymatic cleavage studies in plasma or liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.